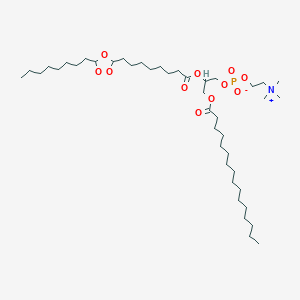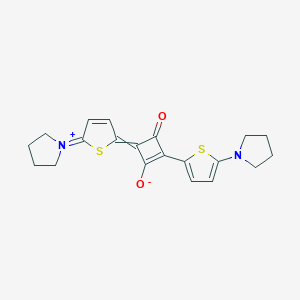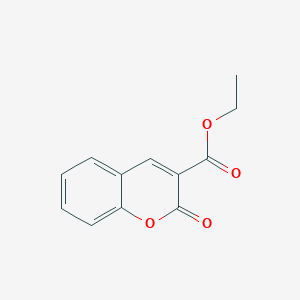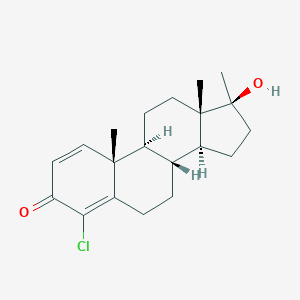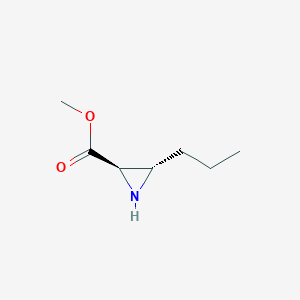
methyl (2R,3S)-3-propylaziridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2R,3S)-3-propylaziridine-2-carboxylate, also known as MPC, is a chemical compound that has been widely used in scientific research due to its unique structure and properties. MPC is a heterocyclic compound that contains an aziridine ring, which is a highly reactive three-membered ring that can undergo various chemical reactions.
Wirkmechanismus
The mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate is not fully understood, but it is believed to involve the reaction of the aziridine ring with various biological molecules, such as nucleophiles and electrophiles. The high reactivity of the aziridine ring allows it to form covalent bonds with these molecules, leading to the inhibition or modification of their biological activity.
Biochemische Und Physiologische Effekte
Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to have antiviral and anticancer activity by inhibiting the replication of viruses and cancer cells. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been shown to improve the mechanical and thermal properties of polymers by introducing a crosslinking structure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions, which may affect the accuracy and reproducibility of the experimental results.
Zukünftige Richtungen
There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate. First, the synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be optimized to improve the yield and purity of the final product. Second, the mechanism of action of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be further investigated to understand its interactions with biological molecules. Third, the potential applications of methyl (2R,3S)-3-propylaziridine-2-carboxylate in various fields, such as drug discovery and material science, can be explored. Finally, the toxicity and stability of methyl (2R,3S)-3-propylaziridine-2-carboxylate can be evaluated to ensure its safety and reliability in lab experiments.
Conclusion:
Methyl (2R,3S)-3-propylaziridine-2-carboxylate is a chemical compound that has been widely used in scientific research due to its unique structure and properties. methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. The synthesis method of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The advantages of using methyl (2R,3S)-3-propylaziridine-2-carboxylate in lab experiments include its high reactivity, unique structure, and versatility in various applications. However, the limitations of using methyl (2R,3S)-3-propylaziridine-2-carboxylate include its potential toxicity and instability under certain conditions. There are several future directions for the research and development of methyl (2R,3S)-3-propylaziridine-2-carboxylate, including the optimization of its synthesis method, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Synthesemethoden
The synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate involves the reaction between 3-bromo-1-propanol and 2-azidoacetic acid followed by the reduction of the resulting aziridine-2-carboxylic acid with sodium borohydride. The final product is obtained by the esterification of the aziridine-2-carboxylic acid with methanol. The overall synthesis of methyl (2R,3S)-3-propylaziridine-2-carboxylate is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
Methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used in various scientific research fields, including organic synthesis, medicinal chemistry, and material science. In organic synthesis, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a building block for the synthesis of various compounds, including amino acids, peptides, and nucleosides. In medicinal chemistry, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, such as cancer and viral infections. In material science, methyl (2R,3S)-3-propylaziridine-2-carboxylate has been used as a monomer for the synthesis of various polymers, such as polyaziridines and polyurethanes.
Eigenschaften
CAS-Nummer |
127127-37-1 |
|---|---|
Produktname |
methyl (2R,3S)-3-propylaziridine-2-carboxylate |
Molekularformel |
C7H13NO2 |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
methyl (2R,3S)-3-propylaziridine-2-carboxylate |
InChI |
InChI=1S/C7H13NO2/c1-3-4-5-6(8-5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m0/s1 |
InChI-Schlüssel |
UCSPMVVFSWSXSE-NTSWFWBYSA-N |
Isomerische SMILES |
CCC[C@H]1[C@@H](N1)C(=O)OC |
SMILES |
CCCC1C(N1)C(=O)OC |
Kanonische SMILES |
CCCC1C(N1)C(=O)OC |
Synonyme |
2-Aziridinecarboxylicacid,3-propyl-,methylester,(2R-trans)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





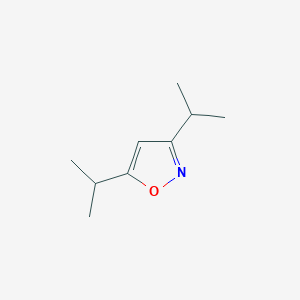
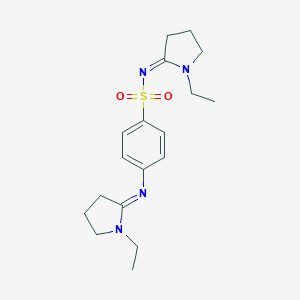
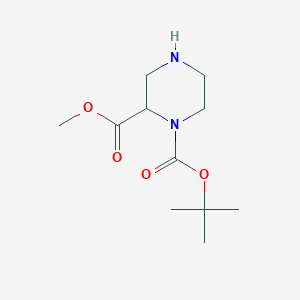
![1,5-Dihydro-3-isopropyl-8-methyl-[1,3]dioxepino[5,6-C]pyridin-9-OL](/img/structure/B159545.png)
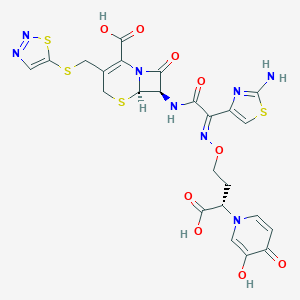

![(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2S)-4,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol](/img/structure/B159553.png)
![3-(4-Chlorobenzoyl)-7-isopropyl-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B159558.png)
